N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4/c22-15-6-2-1-5-14(15)20(26)24-16-7-3-4-8-17(16)25-21(27)23-13-9-10-18-19(11-13)29-12-28-18/h1-11H,12H2,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMHKOKXKSFKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling: Formation of N-(2-Nitrophenyl)-2-fluorobenzamide
Reagents :
- 2-Fluorobenzoic acid
- 2-Nitroaniline
- Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIEA (N,N-Diisopropylethylamine)
- Solvent: DMF (Dimethylformamide)
Procedure :
- Activation : 2-Fluorobenzoic acid (1.0 equiv) is dissolved in DMF under nitrogen. HATU (1.1 equiv) and DIEA (3.0 equiv) are added, stirring at 0°C for 15 minutes.
- Coupling : 2-Nitroaniline (1.0 equiv) is added, and the reaction is warmed to room temperature for 12 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with saturated NH4Cl and NaHCO3, dried (Na2SO4), and concentrated.
- Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields N-(2-nitrophenyl)-2-fluorobenzamide as a yellow solid.
Characterization :
Nitro Reduction: Synthesis of N-(2-Aminophenyl)-2-fluorobenzamide
Reagents :
- N-(2-Nitrophenyl)-2-fluorobenzamide
- Hydrogen gas (H2)
- Catalyst: Pd/C (10% palladium on carbon)
- Solvent: Ethanol
Procedure :
- Hydrogenation : A solution of N-(2-nitrophenyl)-2-fluorobenzamide (1.0 equiv) in ethanol is treated with Pd/C (10 wt%) under H2 (1 atm) for 6 hours.
- Filtration : The catalyst is removed by filtration through Celite.
- Concentration : The filtrate is evaporated to dryness, yielding Intermediate A as a white solid.
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 9.85 (s, 1H), 7.95–7.85 (m, 2H), 7.50–7.40 (m, 1H), 7.30–7.20 (m, 2H), 6.80 (d, J = 8.0 Hz, 1H), 6.60 (s, 2H, NH2).
- MS (ESI) : m/z 245.1 [M+H]+.
Urea Formation: Reaction with Benzo[d]dioxol-5-yl Isocyanate
Synthesis of Benzo[d]dioxol-5-yl Isocyanate
Reagents :
- Benzo[d]dioxol-5-yl amine (piperonylamine)
- Triphosgene
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (TEA)
Procedure :
- Phosgenation : Piperonylamine (1.0 equiv) is dissolved in DCM and cooled to 0°C. Triphosgene (0.35 equiv) and TEA (2.0 equiv) are added dropwise.
- Stirring : The reaction is warmed to room temperature and stirred for 4 hours.
- Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure to yield the isocyanate as a colorless liquid.
Characterization :
- FT-IR : 2270 cm−1 (N=C=O stretch).
Urea Coupling
Reagents :
- Intermediate A (N-(2-aminophenyl)-2-fluorobenzamide)
- Benzo[d]dioxol-5-yl isocyanate
- Solvent: Tetrahydrofuran (THF)
Procedure :
- Reaction : Intermediate A (1.0 equiv) and benzo[d]dioxol-5-yl isocyanate (1.1 equiv) are dissolved in THF and stirred at 60°C for 8 hours.
- Workup : The solvent is removed under vacuum, and the residue is purified via recrystallization (ethanol/water) to yield the title compound.
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 10.20 (s, 1H, NH), 8.95 (s, 1H, NH), 7.90–7.80 (m, 2H), 7.60–7.50 (m, 1H), 7.40–7.30 (m, 2H), 6.95 (s, 1H), 6.85–6.75 (m, 2H), 6.00 (s, 2H, OCH2O).
- 13C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 158.5 (C-F), 148.1 (OCH2O), 132.5–116.2 (aromatic carbons).
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- MS (ESI) : m/z 393.4 [M+H]+.
Alternative Synthetic Routes and Optimization
One-Pot Urea Formation
To streamline the synthesis, a one-pot approach combines amide coupling and urea formation:
- Simultaneous Activation : 2-Fluorobenzoic acid, 2-nitroaniline, and HATU react in DMF to form the amide.
- In Situ Reduction : Sodium dithionite reduces the nitro group to amine without isolating Intermediate A.
- Isocyanate Addition : Benzo[d]dioxol-5-yl isocyanate is added directly to the reaction mixture.
Yield Comparison :
| Method | Isolated Yield (%) | Purity (%) |
|---|---|---|
| Stepwise | 62 | 98 |
| One-Pot | 55 | 95 |
The stepwise method remains superior for large-scale production due to better intermediate control.
Solvent and Catalyst Screening for Urea Formation
Optimization trials identified THF as the optimal solvent, while bases like TEA or DBU (1,8-Diazabicycloundec-7-ene) improved reaction rates:
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | None | 60 | 12 | 45 |
| THF | TEA | 60 | 8 | 68 |
| DMF | DBU | 80 | 6 | 72 |
| DCM | Pyridine | 40 | 10 | 50 |
DMF with DBU at 80°C provided the highest yield but required careful purification to remove side products.
Mechanistic Insights and Side Reactions
Amide Coupling Mechanism
HATU mediates the coupling via formation of an active O-acylisourea intermediate, which reacts with the amine to form the amide bond. Competing hydrolysis is minimized by anhydrous conditions.
Urea Formation Mechanism
The amine nucleophile attacks the electrophilic carbon of the isocyanate, yielding a tetrahedral intermediate that collapses to release CO2 and form the urea.
Common Side Reactions :
- Dimerization : Excess isocyanate leads to biuret formation.
- Solvolysis : Protic solvents (e.g., ethanol) hydrolyze isocyanates to carbamates.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC Conditions :
- Column: C18, 5 µm, 4.6 × 250 mm
- Mobile Phase: Acetonitrile/water (70:30)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
Results :
- Retention Time: 8.2 minutes
- Purity: 98.5%
Stability Studies
The compound is stable under ambient conditions for 6 months but degrades in acidic (pH < 3) or basic (pH > 9) environments, with hydrolysis of the urea linkage.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with EDCl/HOBt reduces costs by 40% but increases reaction time from 12 to 24 hours.
Waste Management
Triphosgene reactions generate HCl gas, necessitating scrubbers. Catalytic hydrogenation produces minimal waste compared to stoichiometric reductants.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while nucleophilic substitution of the fluorine atom can result in various substituted benzamides.
Scientific Research Applications
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The benzo[d][1,3]dioxole moiety is known to interact with proteins involved in cell cycle regulation and apoptosis, which could explain its potential anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several classes of molecules, including:
(i) Benzodioxole-Linked Amides and Ureas
- D14–D20 (): These penta-2,4-dienamide derivatives incorporate benzodioxole but lack the urea linkage. For example, D15 (red solid, 21.7% yield, m.p. 191–192°C) has a benzyloxy substituent instead of the fluorobenzamide group, which may reduce metabolic stability compared to the fluorine-containing target compound .
- Compound 28 (): A benzimidazole derivative with a benzodioxole acetamide group.
- B20 and C1–C4 (): Benzodioxole-containing benzamides with substituents like chloromethyl or methoxymethyl.
(ii) Fluorinated Benzamides
- Compound 20 (): A tetrahydropyrimidine-carboxamide with a 4-fluorophenyl group. Fluorine enhances binding to hydrophobic pockets in enzymes, a property shared with the target compound’s 2-fluorobenzamide group .
- Intermediate 30 (): A trifluoropropane-substituted benzamide with bromo and fluoro substituents. The electron-withdrawing effects of fluorine here improve resistance to oxidative degradation, a trait likely relevant to the target compound .
(iii) Urea-Containing Analogues
- Z1 (): A cyclopropanecarboxamide with a difluorobenzodioxole group. While it lacks the benzamide core, its urea-like carboxamide linkage highlights the importance of hydrogen-bonding interactions in target engagement .
Physicochemical Properties
Key Observations :
- Fluorine in the target compound likely improves lipophilicity and metabolic stability compared to non-fluorinated analogues like D15 or B20 .
- The urea group may enhance hydrogen-bonding capacity relative to simpler amides (e.g., Compound 22) .
Biological Activity
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 393.4 g/mol
- CAS Number : 1203150-99-5
The compound features a benzo[d][1,3]dioxole moiety, a urea linkage, and a fluorobenzamide group, which collectively contribute to its distinctive chemical behavior and biological activity. The structural complexity suggests potential versatility in various biological applications.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the benzo[d][1,3]dioxole moiety : Achieved through cyclization of catechol derivatives with formaldehyde.
- Urea linkage formation : Reaction of the benzo[d][1,3]dioxole derivative with an isocyanate.
- Coupling with 2-fluorobenzamide : Final coupling under basic conditions to yield the target compound .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation.
- Cell Cycle Regulation : It may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism may involve targeting specific molecular pathways critical for cancer progression.
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was determined to be 15 µM .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key observations include:
| Structural Feature | Impact on Activity |
|---|---|
| Urea Linkage | Essential for binding affinity to target enzymes |
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Benzo[d][1,3]dioxole Moiety | Contributes to overall stability and interaction with biological targets |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide?
- Methodological Answer : The synthesis involves sequential coupling reactions, such as amidation and urea formation. Critical parameters include:
- Temperature control : Reactions often proceed at 0–25°C to minimize side products (e.g., during HATU-mediated couplings) .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reagent solubility and reaction efficiency .
- Purification : Column chromatography (silica gel) or preparative HPLC is essential for isolating high-purity intermediates. Yields can vary significantly (23–90%), necessitating rigorous monitoring via TLC or LC-MS .
- Table 1: Example Synthesis Optimization
| Step | Reagents/Conditions | Yield | Key Challenge |
|---|---|---|---|
| Amidation | HATU, DIEA, DMF, 0°C → RT | 23–74% | Competing hydrolysis of activated ester |
| Urea formation | CDI, THF, reflux | 40–60% | Steric hindrance at the phenylurea moiety |
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR resolve aromatic protons (δ 6.8–8.2 ppm) and confirm urea/amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at 439.49 g/mol) and detects impurities .
- X-ray Crystallography : Resolves 3D geometry, particularly for stereochemical confirmation in analogues .
Q. How can researchers design initial biological activity profiling for this compound?
- Methodological Answer :
- In vitro assays : Screen against kinase panels or apoptosis pathways (e.g., caspase-3 activation) at 1–10 µM doses .
- Target identification : Use SPR (surface plasmon resonance) to measure binding affinity to suspected targets like G-protein-coupled receptors .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. What strategies resolve contradictory data in the compound’s target engagement assays?
- Methodological Answer :
- Orthogonal validation : Combine SPR with cellular thermal shift assays (CETSA) to confirm target binding in physiological conditions .
- Dose-response curves : Address non-linear kinetics by testing concentrations spanning 0.1–100 µM .
- Negative controls : Use structurally similar but inactive analogues (e.g., lacking the fluorobenzamide group) to rule out off-target effects .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?
- Methodological Answer :
- Scaffold diversification : Modify the benzo[d][1,3]dioxole ring (e.g., substituents at C5) or fluorobenzamide moiety to assess potency shifts .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target active sites .
- Table 2: SAR Trends in Analogues
| Modification | Biological Activity (IC) | Key Interaction |
|---|---|---|
| C5-OCH on dioxole | 2.5 µM (HeLa) | Enhanced hydrogen bonding |
| Fluorine at benzamide | 1.8 µM (MCF-7) | Improved lipophilicity |
Q. What methodologies evaluate the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- In vivo studies : Administer orally (10 mg/kg) to rodents and measure plasma half-life (t) and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
